molecular formula C20H24ClNO3 B453232 5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide

Cat. No.: B453232
M. Wt: 361.9g/mol
InChI Key: NSXPDNAEPHJMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a furan ring, a cycloheptyl group, and a chlorinated phenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the 4-chloro-3-methylphenoxy intermediate. This intermediate is then reacted with a furan derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated phenoxy group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
  • 4-Chloro-3-ethyl-1-methyl-N-{[4-(4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide

Uniqueness

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide stands out due to its unique combination of a furan ring and a cycloheptyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide

InChI

InChI=1S/C20H24ClNO3/c1-14-12-16(8-10-18(14)21)24-13-17-9-11-19(25-17)20(23)22-15-6-4-2-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,22,23)

InChI Key

NSXPDNAEPHJMQU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3)Cl

Origin of Product

United States

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